molecular formula C9H18O2 B13169335 3-Propoxycyclohexan-1-ol

3-Propoxycyclohexan-1-ol

Cat. No.: B13169335
M. Wt: 158.24 g/mol
InChI Key: ZQAYQEUORAQUBD-UHFFFAOYSA-N
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Description

3-Propoxycyclohexan-1-ol is an organic compound with the molecular formula C9H18O2 It is a cyclohexanol derivative where a propoxy group is attached to the third carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Propoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-Propoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: 3-Propoxycyclohexanone

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

3-Propoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Propoxycyclohexan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved in its metabolism include oxidation and reduction reactions, which are catalyzed by enzymes such as cytochrome P450.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    3-Methoxycyclohexan-1-ol: Similar structure with a methoxy group instead of a propoxy group.

    3-Ethoxycyclohexan-1-ol: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

3-Propoxycyclohexan-1-ol is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-propoxycyclohexan-1-ol

InChI

InChI=1S/C9H18O2/c1-2-6-11-9-5-3-4-8(10)7-9/h8-10H,2-7H2,1H3

InChI Key

ZQAYQEUORAQUBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCC(C1)O

Origin of Product

United States

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